4-nitro-1h-imidazole sodium salt chemical properties and molecular structure
4-nitro-1h-imidazole sodium salt chemical properties and molecular structure
An In-depth Technical Guide to 4-nitro-1H-imidazole Sodium Salt: Chemical Properties, Molecular Structure, and Applications in Drug Development
Executive Summary
4-nitro-1H-imidazole and its sodium salt are pivotal compounds within the broader class of nitroimidazole heterocycles, a group renowned for its significant therapeutic impact, most notably exemplified by the antibiotic metronidazole. While 5-nitroimidazole derivatives have historically dominated clinical applications, the 4-nitro regio-isomer serves as a critical and versatile building block in modern medicinal chemistry. Its sodium salt, in particular, functions as a potent nucleophilic intermediate, enabling the synthesis of a diverse array of N-substituted derivatives. These derivatives are under active investigation for a range of therapeutic applications, including oncology, infectious diseases, and immunology. This guide provides a comprehensive technical overview of the chemical properties, molecular structure, synthesis, and key applications of 4-nitro-1H-imidazole sodium salt, tailored for researchers, scientists, and professionals in drug development.
The Significance of the Nitroimidazole Scaffold
Historical Context and Therapeutic Importance
The discovery of azomycin, a 2-nitroimidazole natural product, revolutionized the field of antimicrobial therapy and led to the development of synthetic analogues like metronidazole.[1] These compounds became indispensable for treating infections caused by anaerobic bacteria and protozoa.[2][] The core mechanism of action for most nitroimidazoles involves their role as prodrugs; the nitro group is reductively activated within hypoxic (low-oxygen) cells, characteristic of anaerobic microorganisms or solid tumors, to form cytotoxic radical species that induce DNA damage.[1][2]
The Role of 4-Nitroimidazoles in Drug Discovery
While 2- and 5-nitroimidazoles are well-established therapeutic agents, 4-nitroimidazole derivatives have emerged as a promising frontier in drug discovery. The specific positioning of the nitro group influences the molecule's electronic properties, reactivity, and ultimately its biological activity profile.[4] Researchers have successfully synthesized novel 4-nitroimidazole analogues demonstrating significant potential as anticancer, antibacterial, and antitubercular agents.[5] Furthermore, the 4-nitroimidazole moiety is a key component of the immunosuppressive drug azathioprine and serves as an intermediate in the synthesis of novel Janus-Associated Kinase (JAK) inhibitors for cancer treatment.[6]
4-nitro-1H-imidazole Sodium Salt as a Key Synthetic Intermediate
The acidic proton on the imidazole ring (pKa ≈ 14.5) can be readily removed by a strong base to form the corresponding sodium salt. This process converts the imidazole into a much more potent nucleophile, the imidazolate anion.[7] 4-nitro-1H-imidazole sodium salt is therefore a crucial intermediate for the N-alkylation and N-arylation reactions used to build more complex and pharmacologically active molecules.[7][8] The ability to easily generate this salt and use it in subsequent reactions is fundamental to the construction of compound libraries for drug screening and lead optimization.
Physicochemical Properties and Molecular Structure
Core Chemical Identifiers
The fundamental properties of 4-nitro-1H-imidazole and its sodium salt are summarized below for clear identification and reference.
| Property | 4-nitro-1H-imidazole (Parent Compound) | 4-nitro-1H-imidazole Sodium Salt |
| CAS Number | 3034-38-6[9][10][11] | 58031-81-5[12][13] |
| Molecular Formula | C₃H₃N₃O₂[9][10] | C₃H₂N₃NaO₂ |
| Molecular Weight | 113.07 g/mol [9][10][11] | 137.07 g/mol [12] |
| IUPAC Name | 4-nitro-1H-imidazole | Sodium 4-nitro-1H-imidazol-1-ide |
| Synonyms | 4(5)-Nitroimidazole, 5-Nitroimidazole[10][14] | Sodium 5-nitro-1,2-dihydroimidazol-3-ide[12] |
Physical Properties
The parent compound, 4-nitro-1H-imidazole, is typically supplied as a stable powder with the following characteristics.
| Property | Value | Source |
| Appearance | Light yellow powder | [9] |
| Melting Point | 303 °C (decomposes) | [9][11] |
| Water Solubility | 0.40 g/L | [9] |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [9] |
Molecular Structure and Tautomerism
A key feature of 4-nitro-1H-imidazole is its existence in tautomeric equilibrium with 5-nitro-1H-imidazole.[2][10] This means the proton on the nitrogen atom can migrate between the two ring nitrogens, making the 4- and 5- positions chemically equivalent in many contexts. When the proton is removed to form the sodium salt, the resulting imidazolate anion is a resonance-stabilized system.
Caption: Tautomerism of 4-nitro-1H-imidazole and its sodium salt form.
Spectroscopic Characterization
The structure of 4-nitroimidazole and its derivatives is confirmed using standard spectroscopic techniques.
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¹H NMR: For the parent 4-nitroimidazole in DMSO-d6, characteristic signals appear around 8.30 ppm and 7.85 ppm for the two aromatic protons on the imidazole ring.[15]
-
¹³C NMR: The carbon atoms of the imidazole ring and the carbon bearing the nitro group show distinct shifts, which are useful for confirming regioselectivity in substitution reactions.[6][8]
-
FTIR & Mass Spectrometry: Infrared spectroscopy confirms the presence of the nitro group (N-O stretching) and C-N bonds. Electron Ionization Mass Spectrometry (EIMS) shows characteristic fragmentation patterns, including the loss of NO₂ and HCN, which helps confirm the molecular structure.[6][16]
Synthesis and Reactivity
Synthesis of the Parent Compound: 4-nitro-1H-imidazole
The most common method for synthesizing 4-nitro-1H-imidazole is the direct nitration of imidazole. Careful control of reaction conditions is essential to achieve good yield and regioselectivity.
Experimental Protocol: Nitration of Imidazole [17]
-
Reaction Setup: In a flask equipped with a stirrer and cooled in an ice-salt bath, prepare a nitrating mixture of oleum (fuming sulfuric acid) and concentrated nitric acid. A typical volume ratio is 3.4:1 (H₂SO₄:HNO₃).[17]
-
Salt Formation: Slowly add imidazole to concentrated sulfuric acid to form the disulfuric imidazole salt. This is an exothermic reaction and requires cooling.[17]
-
Nitration: Add the imidazole salt solution dropwise to the cooled nitrating mixture. The temperature should be carefully maintained between 55-65 °C.[17]
-
Causality: Temperature control is critical. Too low, and the reaction is slow; too high, and there is a risk of over-nitration or decomposition, reducing the yield of the desired 4-nitro product.[6]
-
-
Reaction Time: Maintain the reaction at the target temperature for approximately 2 hours with continuous stirring.[17]
-
Work-up: After cooling, the reaction mixture is carefully poured into ice water to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent to achieve high purity.
Formation of 4-nitro-1H-imidazole Sodium Salt
The sodium salt is typically generated in situ for immediate use in a subsequent reaction, as it is hygroscopic and best handled under an inert atmosphere.
Experimental Protocol: Formation of the Sodium Salt [7]
-
Inert Atmosphere: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (NaH, 1.1 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0 °C and add a solution of 4-nitro-1H-imidazole (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Self-Validation: The reaction progress can be monitored by the cessation of hydrogen gas evolution.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution stops, indicating the complete formation of the sodium imidazolate.
-
Causality: The formation of the sodium salt creates a highly reactive imidazolate anion, which is a much stronger nucleophile than the neutral parent imidazole, making it highly effective for subsequent N-alkylation or N-arylation reactions.
-
Key Reactivity: N-Alkylation and N-Arylation
The primary utility of the sodium salt is as a nucleophile in Sₙ2 or related substitution reactions to form N-substituted 4-nitroimidazoles.
Caption: Workflow for synthesizing N-alkyl-4-nitroimidazole derivatives.
Applications in Drug Development and Research
Mechanism of Action: Reductive Bioactivation
The therapeutic potential of 4-nitroimidazole derivatives is intrinsically linked to their mechanism of action, which is initiated by the reduction of the nitro group.
Caption: Reductive bioactivation pathway of nitroimidazole prodrugs.
This process is highly specific to low-oxygen environments, which provides a degree of selectivity for anaerobic pathogens or hypoxic tumor regions over healthy, oxygenated host tissues. The resulting reactive nitrogen species, including nitroso radicals and hydroxylamines, are the ultimate cytotoxic agents that damage critical biomolecules like DNA.
Therapeutic Areas of Interest
The 4-nitroimidazole scaffold is being leveraged to develop new therapies across several disease areas:
-
Anticancer Agents: Novel derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines.[5] Their ability to be selectively activated in hypoxic tumor cores also makes them promising candidates for targeting solid tumors that are often resistant to conventional therapies.
-
Antimicrobial and Antitubercular Agents: Researchers have synthesized 4-nitroimidazole compounds with significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, addressing urgent needs in infectious disease.[5]
-
Radiosensitizers: By depleting intracellular thiols and other reducing agents, nitroimidazoles can enhance the efficacy of radiation therapy, making cancer cells more susceptible to damage from radiation.
-
Immunosuppressants: The drug Azathioprine, used to prevent organ transplant rejection and treat autoimmune diseases, contains a 4-nitroimidazole moiety linked to a purine scaffold, highlighting the scaffold's utility in modulating immune responses.
Safety and Handling
Based on the Safety Data Sheet (SDS) for the parent compound, 4-nitro-1H-imidazole, appropriate safety measures are required. The compound is classified as harmful if swallowed and is a skin and eye irritant.[10][11][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[18] Use a dust mask or handle in a ventilated hood to avoid inhalation of the powder.[11]
-
Handling: Avoid contact with skin and eyes. Prevent dust formation during handling.[9]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[9][11]
Conclusion
4-nitro-1H-imidazole sodium salt is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis and robust reactivity provide medicinal chemists with a reliable platform for generating molecular diversity. By understanding its fundamental chemical properties, molecular structure, and reactivity, researchers can effectively leverage this scaffold to develop next-generation therapeutics targeting cancer, infectious diseases, and beyond. The continued exploration of 4-nitroimidazole derivatives holds significant promise for addressing unmet medical needs.
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